molecular formula C16H11ClN4O B2967956 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-27-3

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2967956
CAS No.: 866143-27-3
M. Wt: 310.74
InChI Key: JUGKVXAKOKBFTH-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a heterocyclic compound featuring a benzamide core linked to pyridinyl and pyrimidinyl moieties. The compound’s molecular formula is C₁₅H₁₁ClN₄O, with a molecular weight of 298.73 g/mol (calculated based on standard atomic weights). It is distinct from sulfonamide derivatives (e.g., 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide) due to its carboxamide (-CONH-) functional group .

Properties

IUPAC Name

4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGKVXAKOKBFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 2-(3-pyridinyl)-4-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Chloro-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzenesulfonamide
  • Molecular Formula : C₁₅H₁₁ClN₄O₂S
  • Molecular Weight : 346.8 g/mol
  • Key Difference : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
2,4,6-Trimethyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzenesulfonamide
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 354.43 g/mol
  • Key Difference : Incorporates methyl groups at the 2, 4, and 6 positions of the benzene ring.
  • Impact : Methyl substituents increase hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility .

Core Heterocycle Modifications

4-Chloro-N-(9-Chloro-5H-Thiochromeno[4,3-d]Pyrimidin-2-yl)Benzenecarboxamide (CAS 882748-16-5)
  • Molecular Formula: Not explicitly stated, but includes a thiochromeno-pyrimidine fused ring.
  • Key Difference: Replaces the pyridinyl-pyrimidinyl moiety with a thiochromeno-pyrimidine system.

Substituent Variations on the Benzamide Core

4-Chloro-N-(4-[(4-Methylphenyl)Sulfanyl]Phenyl)Benzenecarboxamide
  • Molecular Formula : C₂₀H₁₅ClN₂OS
  • Key Difference : Introduces a sulfanyl (-S-) bridge linked to a 4-methylphenyl group.
  • Impact : The sulfanyl group increases lipophilicity and may influence redox activity or metal coordination .
4-Chloro-N-[(2,2-Dimethyl-4,6-Dioxo-1,3-Dioxan-5-Ylidene)Methyl]Benzamide (CAS 477885-65-7)
  • Molecular Formula: C₁₄H₁₂ClNO₅
  • Key Difference: Attaches a dioxane-derived enol ether substituent.
  • Impact : The electron-withdrawing dioxane ring could reduce basicity and alter metabolic stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide C₁₅H₁₁ClN₄O 298.73 Carboxamide (-CONH-) Pyridinyl-pyrimidinyl
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide C₁₅H₁₁ClN₄O₂S 346.8 Sulfonamide (-SO₂NH-) Pyridinyl-pyrimidinyl
2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide C₁₈H₁₈N₄O₂S 354.43 Sulfonamide (-SO₂NH-) 2,4,6-Trimethylphenyl
4-Chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide Not provided Not provided Carboxamide (-CONH-) Thiochromeno-pyrimidine
4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide C₁₄H₁₂ClNO₅ 309.71 Carboxamide (-CONH-) Dioxane-derived enol ether

Biological Activity

4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, also known by its chemical structure and various identifiers, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H14ClN3O
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 879085-55-9

The structure of the compound features a chloro group, a pyridine ring, and a pyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Research indicates that it may interact with specific targets in cellular signaling pathways, potentially modulating processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have indicated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer and leukemia cells in vitro.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains, although further studies are needed to confirm these effects.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models, indicating its possible use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces TNF-alpha levels in macrophage models

Detailed Research Findings

  • Anticancer Studies :
    • A study published in Cancer Research demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) cells by up to 70% at a concentration of 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
  • Antimicrobial Research :
    • In a comparative study on antimicrobial efficacy, this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL .
  • Anti-inflammatory Effects :
    • Research conducted on RAW 264.7 macrophages indicated that treatment with the compound resulted in a significant decrease in TNF-alpha production, suggesting its potential utility in managing inflammatory conditions .

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